Humanina

Descripción general

Descripción

Humanin is a naturally-produced peptide spanning a total of 24 amino acids and is derived directly from the mitochondria in your cell . It is believed to be located in multiple parts of the human body, including the heart, vascular walls, kidney, brain, and skeletal muscles .

Synthesis Analysis

Humanin is a mitochondrial-derived peptide that protects RPE cells from oxidative stress, senescence, and mitochondrial dysfunction . It primarily affects cardioprotective and neuroprotective pathways, which operate as Alzheimer’s disease treatment agents .

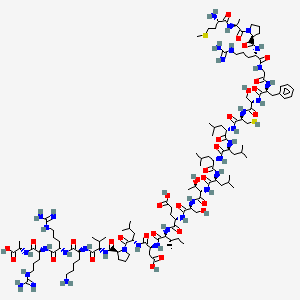

Molecular Structure Analysis

Humanin is a micropeptide encoded in the mitochondrial genome by the 16S ribosomal RNA gene, MT-RNR2. Its structure contains a three-turn α-helix, and no symmetry . It shares sequence homology with thirteen Humanin-like proteins, named MTRNR2L1 to MTRNR2L13, which encompass 24–28 amino acid residues in length .

Chemical Reactions Analysis

Humanin-G (HNG) is a variant of Humanin that has significantly higher cytoprotective properties . The stability features of HNG in different conditions and its degradation, oxidation, and dimerization patterns over short-term and long-term periods have been characterized .

Physical And Chemical Properties Analysis

Humanin is a 24-mer peptide with a molecular weight of 2687.3 Da . Its stability in different conditions and its degradation, oxidation, and dimerization patterns have been characterized .

Aplicaciones Científicas De Investigación

Enfermedades Neurodegenerativas

La Humanina se ha identificado como un factor potente con propiedades neuroprotectoras. Inicialmente se descubrió por su capacidad para inhibir la muerte celular neuronal inducida por péptidos neurotóxicos amiloide-β asociados a la enfermedad de Alzheimer . La investigación ha respaldado la acción neuroprotectora de la this compound y sus análogos en varios modelos celulares y animales, lo que sugiere posibles aplicaciones terapéuticas para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Enfermedades Cardiovasculares

La this compound exhibe efectos cardioprotectores, que son particularmente beneficiosos en las enfermedades cardiovasculares relacionadas con la edad. Se ha demostrado que reduce la inflamación y el estrés oxidativo, interfiriendo así con el desarrollo de las afecciones cardiovasculares . Su papel en la mejora de la salud del corazón y potencialmente en el tratamiento de afecciones como la isquemia miocárdica y la aterosclerosis está bajo investigación activa .

Diabetes Mellitus

En el contexto de los trastornos metabólicos, la this compound mejora el metabolismo de la glucosa y la sensibilidad a la insulina. Esto la convierte en una candidata prometedora para el tratamiento de la diabetes mellitus. Los estudios han demostrado que la this compound puede mejorar la acción de la insulina y puede retrasar la aparición de la diabetes, especialmente la diabetes mellitus tipo 2, que a menudo se asocia con el envejecimiento .

Degeneración Macular Relacionada con la Edad

La this compound se ha estudiado por sus efectos sobre la degeneración macular relacionada con la edad (DMAE), una causa principal de pérdida de visión. Parece tener propiedades antiinflamatorias que podrían ser terapéuticas en la DMAE. El tratamiento con análogos de la this compound ha provocado una reducción en los niveles de proteínas de los marcadores de inflamación elevados en la DMAE, lo que sugiere un papel protector contra el estrés mitocondrial y celular inducido por mitocondrias dañadas de la DMAE .

Investigación del Cáncer

En la investigación del cáncer, el papel de la this compound es dual. Si bien tiene efectos citoprotectores que podrían proteger los tejidos normales de la quimioterapia, también se ha visto implicada en facilitar la quimiorresistencia en ciertas células cancerosas, como las células de glioblastoma . Este complejo papel convierte a la this compound en una molécula de interés para desarrollar estrategias para mejorar la eficacia de la quimioterapia al mismo tiempo que se protegen las células sanas.

Regeneración Tisular

La participación de la this compound en la regeneración tisular es un campo de estudio emergente. Se cree que desempeña un papel en la regulación de los osteoclastos, osteoblastos y condrocitos, que son esenciales para la reparación y regeneración ósea y cartilaginosa. Comprender la estructura molecular y el papel de la this compound en la regeneración tisular es fundamental para su aplicación en la medicina curativa y regenerativa .

Mecanismo De Acción

Target of Action

Humanin, a member of mitochondrial-derived peptides (MDPs), is encoded by mitochondrial genes . It shares sequence homology with thirteen Humanin-like proteins, named MTRNR2L1 to MTRNR2L13 . The primary targets of Humanin are Bcl2-associated X protein (BAX), Bim, tBid, and IGFBP3 . These targets play a crucial role in mediating mitochondrial status and cell survival .

Mode of Action

Humanin interacts with its targets in two ways: intracellularly and extracellularly . Intracellularly, Humanin binds to BAX, Bim, tBid, and IGFBP3 to inhibit caspase activity and cell apoptosis . When released from cells as a secreted peptide, Humanin interacts with G protein-coupled formyl peptide receptor-like 1 (FPRL1/2) to mediate apoptosis signal-regulating kinase (ASK) and c-Jun N-terminal kinase (JNK) signaling pathways .

Biochemical Pathways

Humanin affects several biochemical pathways. It mediates mitochondrial status and cell survival via an intracellular mechanism or as a secreted factor via extracellular signals . It also interacts with CNTFR-α/gp130/WSX-1 trimeric receptors to induce JAK2/STA3 signaling cascades . Additionally, Humanin binds soluble extracellular proteins such as VSTM2L and IGFBP3 to modulate cytoprotection .

Pharmacokinetics

The pharmacokinetics of Humanin analogues have been studied in male rodents . It was found that wild type mice treated with HNGF6A and IGFBP-3 -/- mice treated with HNG displayed a longer half-life of Humanin compared with wild type mice treated with HNG . Following HNG injection, both IGF-1 and IGFBP-3 levels decreased over time . In rats, Humanin levels were found to be highest in plasma, present in the liver, and undetectable in the brain or heart .

Result of Action

Humanin exhibits strong cytoprotective actions against various stress and disease models . It protects cells from oxidative stress, serum starvation, hypoxia, and other insults in vitro and also improves cardiovascular disease as well as Alzheimer’s disease in vivo .

Direcciones Futuras

The challenges and future directions for transferring the pre-clinical data on Humanin peptides into the clinics will require appropriate large animal models as well as the full investigation on the safety and efficacy profile of Humanin . The prospects of Humanin and Humanin analogues to be further investigated in the frame of future research endeavors against neurodegenerative/neural diseases have also been briefly discussed .

Propiedades

IUPAC Name |

(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,91-,92-,93-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEUWKZJZIPZKE-OFANTOPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H204N34O32S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186749 | |

| Record name | Humanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2687.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330936-69-1 | |

| Record name | Humanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330936691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Humanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)